2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Overview
Description
The compound is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It has a fluoro group attached at the 9th position and an acetamide group attached at the 2nd position of the benzothieno[3,2-d]pyrimidin-4-one core. The acetamide group further contains a 3,4,5-trimethoxyphenyl moiety .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic core. The benzothieno[3,2-d]pyrimidin-4-one core is a fused ring system that includes a benzene ring, a thiophene ring, and a pyrimidinone ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the fluoro group at the 9th position could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some derivatives of benzothieno[3,2-d]pyrimidin-4-one have been found to exhibit strong fluorescence .Scientific Research Applications
Organic Transistors
BTBT compounds have been used in the synthesis of molecular semiconductors for organic transistors . The functional groups on the BTBT scaffold can be tuned to modulate the solid-state assembly and molecular orbital energy levels . This allows for the investigation of charge transport properties .
Liquid Crystal Displays (LCDs)
BTBT compounds can be used in the fabrication of high-performance organic thin-film transistors (OTFTs) for liquid crystal displays . These materials can form well-ordered polycrystalline thin films with large aligned domains, which facilitates charge transport in organic semiconductors .
Flexible Electronics
Due to their ability to be fabricated with low-temperature and low-cost processes, BTBT compounds can be used in lightweight, nonbreakable, and flexible electronics . This makes them suitable for next-generation large-area and high-definition flexible and/or rollable displays .
Phase Engineering
The introduction of mesoscopic order in the molecular design of BTBT compounds provides a general approach for the high electronic performance of organic semiconductors . This can be used in phase engineering, a technique used to control the phase of a wave of light or other electromagnetic radiation.
properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5S/c1-28-13-7-11(8-14(29-2)19(13)30-3)24-16(26)9-25-10-23-18-17-12(22)5-4-6-15(17)31-20(18)21(25)27/h4-8,10H,9H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIINNRFPXDYSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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